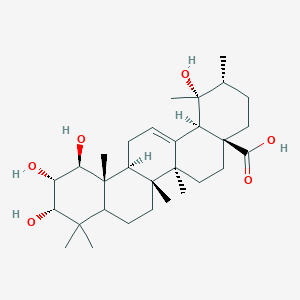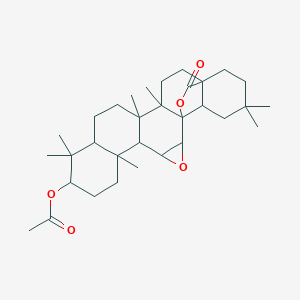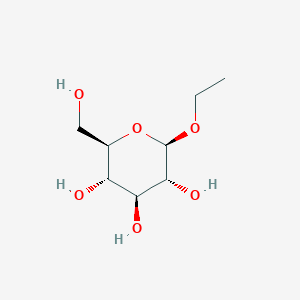![molecular formula C15H22O2 B210169 (6Z)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one CAS No. 92691-35-5](/img/structure/B210169.png)
(6Z)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(6Z)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one” is a complex organic compound with the molecular formula C15H22O2 . It has an average mass of 234.334 Da and a monoisotopic mass of 234.161987 Da . The compound is also known by its IUPAC name "(6Z)-4-Isopropylidene-1,7-dimethyl-11-oxabicyclo[8.1.0]undec-6-en-3-one" .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple carbon rings and a ketone functional group . The structure includes isopropylidene and dimethyl groups, which contribute to its unique properties .
Physical and Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 342.9±41.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 58.7±3.0 kJ/mol and a flash point of 140.9±21.2 °C . The compound has a molar refractivity of 68.3±0.3 cm3, and it accepts 2 hydrogen bonds .
Scientific Research Applications
Synthesis Techniques
Ring-Closing Metathesis for Constructing Carbocycles : Nakamura et al. (2007) discussed the stereoselective synthesis of intermediates bearing an 11-oxabicyclo[6.2.1]undec-3-ene core, common in germacrane-type sesquiterpenes, using techniques like ring-closing metathesis and lactone transposition Nakamura et al., 2007.
Novel Catalysis in Methylation Reactions : Shieh et al. (2001) identified 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a novel catalyst in methylation of various organic compounds, enhancing reactions under mild conditions Shieh et al., 2001.
Intermolecular Reactions of Foiled Carbenes : Mieusset et al. (2008) explored the chemistry of endo-tricyclo[6.2.1.0]undec-9-en-11-ylidene, a foiled carbene, and its reactions with oxadiazoline, providing insights into carbene chemistry Mieusset et al., 2008.
Advanced Organic Synthesis
Innovative Methods for Bicyclo Ring Systems : Wang and Roskamp (1992) introduced new methods in synthesizing an 11-oxabicyclo[6.2.1]-undec-1,5,9-triene, such as the intramolecular Diels-Alder reaction, showcasing advanced organic synthesis techniques Wang & Roskamp, 1992.
Cycloaddition of Aminoallyl Cations with Dienes : Oh et al. (2003) reported on [4 + 3] cycloadditions involving aminoallyl cations and 1,3-dienes, contributing to the field of organic syntheses and reactions Oh et al., 2003.
Formal [6+4] Cycloaddition for Carbocycles : Dota et al. (2011) developed a method for constructing a 10-membered carbocycle with an oxygen bridge using a formal [6+4] cycloaddition reaction, advancing techniques in organic chemistry Dota et al., 2011.
Chemical Structure Analysis
Crystal Structure of Curcumenol : Hamdi et al. (2010) analyzed the crystal structure of a compound with a similar bicyclo structure, providing insights into molecular conformations and interactions Hamdi et al., 2010.
Nucleophilic Catalysis in Esterification : Shieh et al. (2002) explored the role of DBU in catalyzing the esterification of carboxylic acids, highlighting the versatility of this compound in various chemical reactions Shieh et al., 2002.
Stepwise Insertion of Carbenes into C–H Bonds : Mieusset et al. (2009) investigated the reactivity of stabilized-nucleophilic carbene tricyclo[6.2.1.0]undec-9-en-11-ylidene, offering insights into the carbene's behavior with C-H bonds Mieusset et al., 2009.
Mechanism of Action
Target of Action
Germacrone 4,5-epoxide primarily targets certain subtypes of cytochrome P450 (CYP) . CYP is a large and diverse group of enzymes that catalyze the oxidation of organic substances. They play a crucial role in drug metabolism and bioactivation .
Mode of Action
The compound’s interaction with its targets leads to the inhibition of CYP . This inhibition can affect the metabolism of various substances within the body, potentially leading to altered physiological responses.
Biochemical Pathways
Germacrone 4,5-epoxide affects the MAPK signaling pathway . The MAPK pathway is involved in directing cellular responses to a diverse array of stimuli, such as pro-inflammatory cytokines and physical stress. It regulates cell functions including proliferation, gene expression, differentiation, mitosis, cell survival, and apoptosis .
Pharmacokinetics
Its inhibition of cyp could potentially impact the metabolism and bioavailability of other substances within the body .
Result of Action
Germacrone 4,5-epoxide has been found to inhibit melanin synthesis through the regulation of the MAPK signaling pathway . It significantly inhibits tyrosinase (TYR) activity, reduces melanosome synthesis, and decreases the hyperpigmentation in zebrafish and the skin of guinea pigs .
Action Environment
The stability of Germacrone 4,5-epoxide is highly sensitive to temperature, especially in solid form . It degrades faster at high temperatures, but when solubilized with polyethylene glycol-40 (PEG-40), it remains largely intact even after 90 days at 45°C . Therefore, the compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and its physical state .
Biochemical Analysis
Biochemical Properties
Germacrone 4,5-epoxide is known to interact with various biomolecules. It has been reported to have anti-inflammatory properties as a result of cyclooxygenase-2 inhibition
Cellular Effects
Germacrone 4,5-epoxide has been shown to have significant effects on various types of cells. For instance, it has been reported to induce apoptosis in human hepatoma HepG2 cells through inhibition of the JAK2/STAT3 signalling pathway . In another study, germacrone 4,5-epoxide was found to protect against oxygen-glucose deprivation/reperfusion injury by inhibiting autophagy processes in PC12 cells .
Molecular Mechanism
The molecular mechanism of action of Germacrone 4,5-epoxide involves its interaction with various cellular pathways. For instance, it has been reported to inhibit the JAK2/STAT3 signalling pathway, leading to induced apoptosis in human hepatoma HepG2 cells . Furthermore, it has been found to inhibit autophagy in PC12 cells by down-regulating the expression of LC3 protein in a concentration-dependent manner .
Temporal Effects in Laboratory Settings
It has been reported to increase the cell viability of oxygen-glucose deprivation/reperfusion (OGD/R)-damaged PC12 cells in a concentration-dependent manner .
Dosage Effects in Animal Models
Its anti-leukemic activities suggest potential therapeutic applications .
Transport and Distribution
Its ability to interact with various cellular pathways suggests that it may be transported and distributed within cells in a manner that allows it to exert its effects .
Subcellular Localization
Its ability to interact with various cellular pathways suggests that it may be localized in specific compartments or organelles within the cell .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (6Z)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one involves the condensation of a ketone and an aldehyde followed by a cyclization reaction to form the bicyclic compound.", "Starting Materials": [ "2,6-dimethyl-4-heptanone", "4-methylbenzaldehyde", "Sodium methoxide", "Methanol", "Acetic acid", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Anhydrous magnesium sulfate" ], "Reaction": [ "Step 1: Condensation of 2,6-dimethyl-4-heptanone and 4-methylbenzaldehyde in the presence of sodium methoxide in methanol to form (E)-4-(6,10-dimethyl-3-oxo-3,6-dihydro-2H-11-oxa-benzo[b]fluoren-11-ylidene)pent-2-en-3-one", "Step 2: Cyclization of (E)-4-(6,10-dimethyl-3-oxo-3,6-dihydro-2H-11-oxa-benzo[b]fluoren-11-ylidene)pent-2-en-3-one with acetic acid and hydrochloric acid to form (6Z)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one", "Step 3: Purification of the product using sodium bicarbonate, sodium chloride, and anhydrous magnesium sulfate" ] } | |
CAS No. |
92691-35-5 |
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
(1S,6E,10S)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one |
InChI |
InChI=1S/C15H22O2/c1-10(2)12-9-14-15(4,17-14)7-5-6-11(3)8-13(12)16/h6,14H,5,7-9H2,1-4H3/b11-6+/t14-,15-/m0/s1 |
InChI Key |
DWGVRYKQVZGSIB-NCKTXVJMSA-N |
Isomeric SMILES |
C/C/1=C\CC[C@]2([C@@H](O2)CC(=C(C)C)C(=O)C1)C |
SMILES |
CC1=CCCC2(C(O2)CC(=C(C)C)C(=O)C1)C |
Canonical SMILES |
CC1=CCCC2(C(O2)CC(=C(C)C)C(=O)C1)C |
Appearance |
Cryst. |
melting_point |
59-60°C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (1S,4aS,7R,7aS)-4'-[1-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyethyl]-5'-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate](/img/structure/B210118.png)
![methyl (4S,5E,6S)-5-ethylidene-4-[2-oxo-2-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B210156.png)
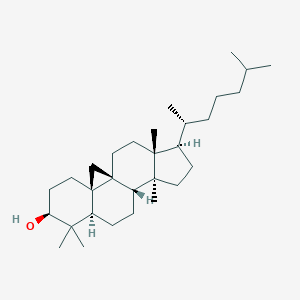
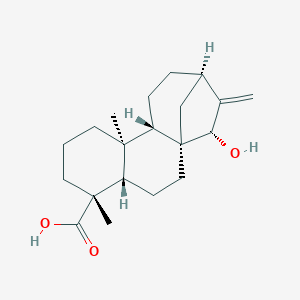


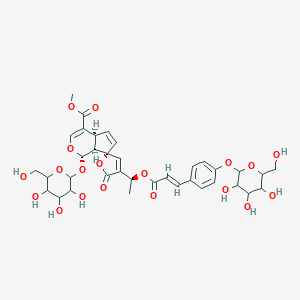

![Phenanthro[3,2-b]furan-7,11-dione, 8,9-dihydro-4,8-dimethyl-](/img/structure/B210586.png)
